molecular formula C6H8N4 B12951665 (R)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile

(R)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B12951665
M. Wt: 136.15 g/mol
InChI Key: BNTSULKRZJYHHR-RXMQYKEDSA-N
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Description

®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with an appropriate nitrile source. One common method involves the use of a pyrazole precursor, which is reacted with a nitrile compound under controlled conditions to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the pyrazole ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with similar structural properties but different stereochemistry.

    3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: A structural isomer with the amino group positioned differently on the pyrazole ring.

    2-(4-Amino-1H-pyrazol-1-yl)butanenitrile: A homolog with an additional carbon in the nitrile side chain.

Uniqueness

®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

(2R)-2-(4-aminopyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3/t5-/m1/s1

InChI Key

BNTSULKRZJYHHR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C#N)N1C=C(C=N1)N

Canonical SMILES

CC(C#N)N1C=C(C=N1)N

Origin of Product

United States

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